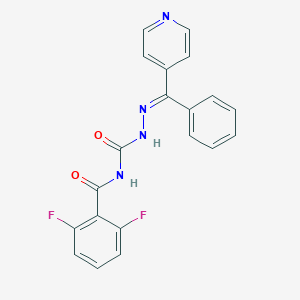
4-(2-phenylvinyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-phenylvinyl)-2H-chromen-2-one, commonly known as coumarin, is a natural compound found in many plants, including tonka beans, sweet clover, and cassia cinnamon. It has a distinct sweet smell and is often used as a flavoring agent in the food and cosmetic industries. Coumarin has also been the subject of scientific research due to its potential pharmacological properties. In
Applications De Recherche Scientifique
Coumarin has been the subject of scientific research due to its potential pharmacological properties. It has been shown to have anti-inflammatory, antioxidant, anticoagulant, and anticancer effects in various in vitro and in vivo studies. Coumarin has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models.
Mécanisme D'action
The mechanism of action of coumarin is complex and not fully understood. It is thought to exert its pharmacological effects through a variety of mechanisms, including the inhibition of enzymes involved in inflammation and coagulation, the induction of apoptosis in cancer cells, and the modulation of insulin signaling pathways.
Biochemical and Physiological Effects:
Coumarin has been shown to have a variety of biochemical and physiological effects in animal and cell models. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Coumarin has also been shown to have antioxidant effects, reducing the production of reactive oxygen species and protecting cells from oxidative damage. In addition, coumarin has been shown to have anticoagulant effects, inhibiting the activity of thrombin and reducing the risk of blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin has several advantages for use in lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and easy to handle, making it a useful tool for investigating various biological processes. However, coumarin has some limitations. It has low solubility in water, making it difficult to use in aqueous solutions. It is also metabolized quickly in the body, making it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on coumarin. One area of interest is its potential use in the treatment of cancer. Coumarin has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of diabetes. Coumarin has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. Further research is needed to determine its potential as a therapeutic agent for diabetes. Finally, research is needed to better understand the mechanisms of action of coumarin and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
Coumarin can be synthesized through a variety of methods, including the Perkin reaction, Pechmann condensation, and Knoevenagel reaction. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate and a catalyst, such as sulfuric acid. The Pechmann condensation uses phenol and a carboxylic acid, such as acetic acid, in the presence of a catalyst, such as sulfuric acid, to form coumarin. The Knoevenagel reaction involves the condensation of a substituted benzaldehyde with malonic acid in the presence of a catalyst, such as piperidine, to form coumarin.
Propriétés
Nom du produit |
4-(2-phenylvinyl)-2H-chromen-2-one |
|---|---|
Formule moléculaire |
C17H12O2 |
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
4-[(E)-2-phenylethenyl]chromen-2-one |
InChI |
InChI=1S/C17H12O2/c18-17-12-14(11-10-13-6-2-1-3-7-13)15-8-4-5-9-16(15)19-17/h1-12H/b11-10+ |
Clé InChI |
JCYIUWLMJOJSOB-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC(=O)OC3=CC=CC=C32 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC(=O)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)


![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)
![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)


![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)
![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)
![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)